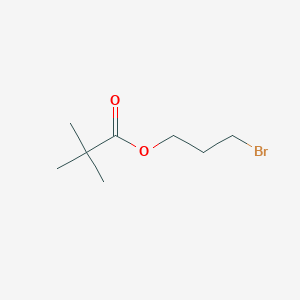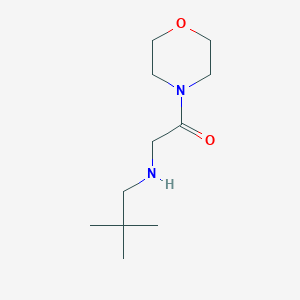
Sarizotan
Übersicht
Beschreibung
Sarizotan is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a chroman ring system substituted with a pyridylmethylaminomethyl group and a fluorophenyl group. This compound has been studied for its pharmacological properties and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sarizotan involves several key steps. One common method involves the reaction of 5-(4-fluorophenyl)pyridine-3-carbaldehyde with a suitable amine to form the intermediate, which is then cyclized to produce the chroman ring system . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sarizotan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Sarizotan involves its interaction with specific molecular targets in the body. It acts as a selective antagonist of dopamine D2 receptors and an agonist of serotonin 5-HT1A receptors . This dual action is believed to contribute to its therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-(4-Chlorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride
- 2-[5-(4-Bromophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride
- 2-[5-(4-Methylphenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride
Uniqueness
Sarizotan is unique due to the presence of the fluorophenyl group, which imparts distinct pharmacological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to its molecular targets, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C22H22ClFN2O |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H |
InChI-Schlüssel |
QDLVYMYXOLGZOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-Amino-4-(isobutylamino)phenyl]ethanone](/img/structure/B8631724.png)





![2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)







